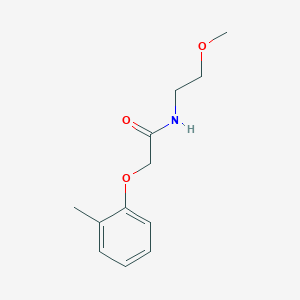
N-(2-methoxyethyl)-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MMEA is a chemical compound that was first synthesized in the 1970s as an intermediate for the production of herbicides. However, in recent years, it has gained attention for its potential scientific research applications. MMEA is a white crystalline powder that is soluble in organic solvents. It has a molecular weight of 263.34 g/mol and a melting point of 94-96°C.
Mécanisme D'action
The mechanism of action of MMEA is not fully understood. However, it has been suggested that MMEA may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX enzymes, MMEA may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
MMEA has been found to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to have potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of MMEA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MMEA in lab experiments is its potential as an anti-inflammatory, analgesic, and antipyretic agent. It may also have potential as an anti-cancer agent. However, one limitation of using MMEA is that its mechanism of action is not fully understood, and further studies are needed to fully understand its effects.
Orientations Futures
There are several future directions for the study of MMEA. One direction is to further investigate its mechanism of action, as this will help to better understand its effects. Another direction is to study its potential as an anti-cancer agent, as this could lead to the development of new cancer treatments. Additionally, MMEA could be studied for its potential as a treatment for other diseases, such as arthritis and Alzheimer's disease.
In conclusion, MMEA is a chemical compound that has gained attention in recent years for its potential scientific research applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, as well as potential as an anti-cancer agent. However, further studies are needed to fully understand its effects and mechanism of action.
Méthodes De Synthèse
The synthesis of MMEA involves the reaction of 2-methylphenol with sodium hydroxide to form 2-methylphenoxide. The 2-methylphenoxide is then reacted with 2-chloro-N-(2-methoxyethyl)acetamide to form MMEA.
Applications De Recherche Scientifique
MMEA has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. MMEA has also been found to have potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10-5-3-4-6-11(10)16-9-12(14)13-7-8-15-2/h3-6H,7-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTRTRKEJVWESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine](/img/structure/B5010452.png)

![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5010471.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-methylacetamide](/img/structure/B5010476.png)
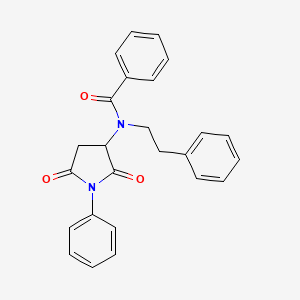
![4-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5010482.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]piperidine oxalate](/img/structure/B5010492.png)

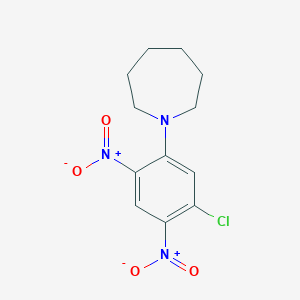
![2,3,4,5-tetrabromo-6-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5010515.png)
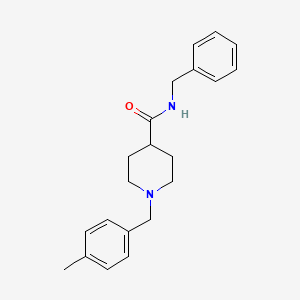
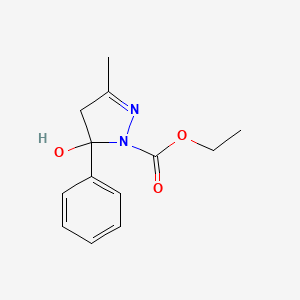

![N-butyl-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5010549.png)